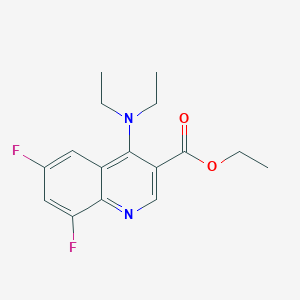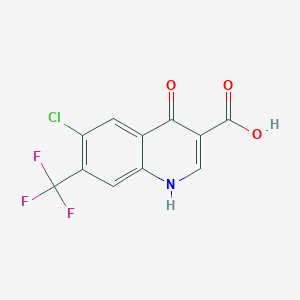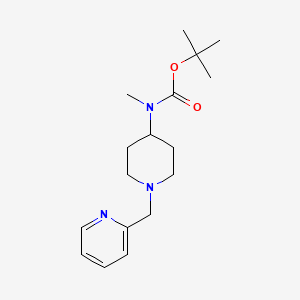![molecular formula C12H10N2O4S B12121519 3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- CAS No. 861045-11-6](/img/structure/B12121519.png)
3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- is an organic compound with the molecular formula C12H10N2O4S It is a derivative of pyridinecarboxylic acid, where the carboxylic acid group is substituted at the 3-position and a phenylsulfonylamino group is attached at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- typically involves the following steps:
Nitration: Pyridine is nitrated to form 3-nitropyridine.
Reduction: The nitro group is reduced to an amino group, yielding 3-aminopyridine.
Sulfonylation: 3-aminopyridine is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form 3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfonylamino group plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-pyridinecarboxylic acid: Similar structure but lacks the phenylsulfonylamino group.
2-Pyridinecarboxylic acid: Lacks both the amino and phenylsulfonyl groups.
4-Pyridinecarboxylic acid: Different position of the carboxylic acid group.
Uniqueness
3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- is unique due to the presence of both the carboxylic acid and phenylsulfonylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where its structural features can be exploited for drug design and development.
Propriétés
Numéro CAS |
861045-11-6 |
|---|---|
Formule moléculaire |
C12H10N2O4S |
Poids moléculaire |
278.29 g/mol |
Nom IUPAC |
2-(benzenesulfonamido)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O4S/c15-12(16)10-7-4-8-13-11(10)14-19(17,18)9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16) |
Clé InChI |
XLLCOXAJUOEAGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester](/img/structure/B12121444.png)


![1-(Furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]-3-phenylurea](/img/structure/B12121457.png)


![4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12121479.png)

![methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12121491.png)




